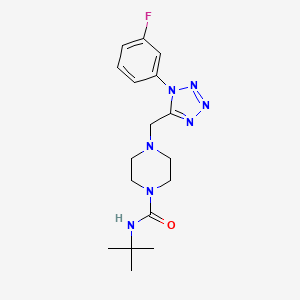

N-(tert-butyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN7O/c1-17(2,3)19-16(26)24-9-7-23(8-10-24)12-15-20-21-22-25(15)14-6-4-5-13(18)11-14/h4-6,11H,7-10,12H2,1-3H3,(H,19,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSZTZSBNKZNGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tert-butyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, a compound with the CAS number 1021254-35-2, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 361.425 g/mol. The structural features include a tert-butyl group, a piperazine ring, and a tetrazole moiety which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H24FN7O |

| Molecular Weight | 361.425 g/mol |

| CAS Number | 1021254-35-2 |

| IUPAC Name | N-tert-butyl-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The tetrazole ring is synthesized from nitrile sources through azide reactions, followed by the introduction of the fluorophenyl group via nucleophilic substitution. The final product is obtained by coupling the intermediate with tert-butyl isocyanate.

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as receptors and enzymes. The presence of the tetrazole ring enhances binding affinity to various biological targets, potentially modulating pathways involved in neurotransmission and other physiological processes.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit significant effects on the central nervous system (CNS). For instance, related piperazine derivatives have shown antidepressant-like and anxiolytic-like activities in animal models. A study demonstrated that such compounds could reduce anxiety levels and improve mood-related behaviors in rodents .

Antioxidant Properties

The antioxidant capacity of related compounds has been evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. These studies suggest that the presence of the tert-butyl and fluorophenyl groups may contribute to radical scavenging activities, which are beneficial in preventing oxidative stress-related damage in cells .

Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of this compound have shown promise in inhibiting cancer cell proliferation. In vitro studies reported IC50 values indicating effective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

A series of case studies have been conducted to evaluate the biological effects of similar compounds:

-

Case Study 1: CNS Effects

A study assessed the behavioral effects of a related piperazine derivative in mice, revealing significant reductions in anxiety-like behavior measured by the open field test and elevated plus maze tests. The compound also shortened sleep latency in sleep induction tests . -

Case Study 2: Antioxidant Activity

In another investigation, antioxidant assays demonstrated that piperazine-based compounds could effectively scavenge free radicals, showcasing potential therapeutic applications in oxidative stress-related conditions . -

Case Study 3: Cytotoxicity

A comparative analysis of various piperazine derivatives indicated that modifications at specific positions significantly influenced cytotoxicity against human cancer cell lines, with some derivatives achieving IC50 values comparable to established chemotherapeutic agents .

Chemical Reactions Analysis

Tetrazole Ring Formation

The 1-(3-fluorophenyl)-1H-tetrazol-5-yl moiety is synthesized via [2+3] cycloaddition or Ugi-tetrazole reactions.

-

Cycloaddition Method : Nitriles react with sodium azide (NaN) under acidic conditions (e.g., ZnBr) to form tetrazoles. For aryl-substituted tetrazoles, aryl nitriles (e.g., 3-fluorobenzonitrile) are used .

-

Ugi-Tetrazole Reaction : Combines aldehydes, amines, isocyanides, and trimethylsilyl azide (TMSN) in methanol or trifluoroethanol (TFE), followed by evaporation and cyclization .

Key Reaction Conditions:

Piperazine Carboxamide Functionalization

The piperazine-1-carboxamide group is synthesized via carbamoylation or urea formation:

-

Carbamoylation : Piperazine reacts with tert-butyl isocyanate in dichloromethane (DCM) or THF, catalyzed by triethylamine (TEA) .

-

Urea Formation : Substituted ureas (e.g., aryl ureas) are generated using carbodiimide coupling agents (e.g., EDCI) .

SAR Insights from Analogs :

-

Piperazine Substitution :

| Substituent | Binding Affinity (Ki) | Selectivity (CB2/CB1) |

|---|---|---|

| tert-Butyl (R = C(CH)) | 2 nM | >10,000-fold |

| Neopentyl (R = CH) | <1 nM | >5,000-fold |

Methylpiperazine-Tetrazole Conjugation

The tetrazole and piperazine moieties are linked via a methylene bridge.

-

Mannich Reaction : Aromatic tetrazoles react with formaldehyde and piperazine derivatives under basic conditions .

-

Nucleophilic Substitution : Chloromethyl tetrazoles displace piperazine in DMF with KCO .

Optimization Challenges:

-

Steric Hindrance : Bulky substituents (e.g., tert-butyl) on piperazine reduce binding affinity if improperly oriented .

-

Electron Effects : Fluorine at the 3-position of the phenyl ring enhances tetrazole stability via resonance .

Stability and Metabolic Considerations

-

Tetrazole Ring : Resists hydrolysis under physiological conditions but may undergo CYP450-mediated oxidation .

-

Piperazine Carboxamide : Susceptible to amidase cleavage; tert-butyl groups slow degradation .

Physicochemical Data :

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 445.5 g/mol |

| Calculated logP | ~3.8 (moderate lipophilicity) |

Key Synthetic Routes

A plausible synthesis pathway integrates methodologies from multiple studies:

-

Tetrazole Synthesis : Ugi-tetrazole reaction of 3-fluorobenzaldehyde, ammonia, tert-butyl isocyanide, and TMSN .

-

Chloromethylation : React tetrazole with formaldehyde/HCl to form chloromethyl-tetrazole.

-

Piperazine Alkylation : Substitute chloromethyl-tetrazole with N-(tert-butyl)piperazine-1-carboxamide under basic conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-Tetrazole Carboxamide Derivatives

N-Ethyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide (C16H23N7O2)

- Structural Differences : Replaces the tert-butyl group with an ethyl group and the 3-fluorophenyl with a 4-methoxyphenyl on the tetrazole.

- The ethyl group decreases steric hindrance, possibly improving solubility but reducing metabolic stability compared to the tert-butyl analog. Molecular weight: 345.40 vs. ~375 for the target compound .

N-Phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

- Structural Differences : Substitutes the 3-fluorophenyl with a simple phenyl group and uses a phenethyl carboxamide.

- The phenethyl group may enhance lipophilicity, affecting blood-brain barrier penetration .

Tetrazole-Containing Compounds with Varied Backbones

(E)-N-(4-((2-(2-(4-(1H-tetrazol-5-yl)phenyl)acetyl)hydrazineylidene)methyl)phenyl)-5-bromofuran-2-carboxamide (13n)

- Structural Differences : Features a bromofuran carboxamide and hydrazone linker instead of piperazine.

- Functional Impact : The hydrazone group may confer pH-dependent solubility, while bromine enhances halogen bonding. This compound showed MMP-13 inhibitory activity, suggesting the target compound could share similar protease targets but with altered potency .

Sulfonylated Tetrazoles (e.g., 3ga, 3ha)

- Structural Differences: Incorporates sulfonyl groups (e.g., tert-butyl 3-cyano-2-((((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)methyl)propanoate).

- Functional Impact : Sulfonyl groups increase polarity and solubility but may reduce membrane permeability. These compounds are synthesized via iron-catalyzed multicomponent reactions, differing from the target compound’s likely coupling-based synthesis .

Piperazine Derivatives with Heterocyclic Modifications

4-Hydroxyquinazoline Derivatives (A25–A30)

- Structural Differences: Replaces the tetrazole with a quinazolinone core (e.g., N-(2-chloro-6-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide).

- Functional Impact: Quinazolinone’s planar structure enhances intercalation with biomolecules, while the oxo group provides hydrogen-bonding sites. These derivatives exhibit higher melting points (~191–203°C) due to crystallinity, suggesting the target compound may have lower thermal stability .

Pharmacological and Physicochemical Properties

Key Pharmacological Comparisons

Physicochemical Properties

| Property | Target Compound | N-Ethyl Analog | Sulfonylated Tetrazole (3ga) |

|---|---|---|---|

| Molecular Weight | ~375 | 345.40 | 412.14 |

| LogP (Predicted) | ~3.5 | ~2.8 | ~1.2 |

| Solubility (aq.) | Low | Moderate | High |

| Metabolic Stability | High (tert-butyl) | Moderate (ethyl) | Low (sulfonyl) |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(tert-butyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide?

- Methodology : The compound’s synthesis likely involves multi-step protocols common to piperazine-carboxamide derivatives. For example:

Core template assembly : Start with a 1,5-diaryltetrazole scaffold (analogous to 1,5-diarylpyrazole synthesis in ), followed by functionalization of the tetrazole ring.

Piperazine coupling : Use carbodiimide-based coupling agents (e.g., HBTU) to attach the tert-butyl carboxamide group to the piperazine ring (similar to ).

Purification : Employ silica gel chromatography and recrystallization for isolation .

- Key considerations : Optimize reaction temperatures (e.g., THF at 0–25°C) and protect sensitive groups (e.g., tert-butyl) during acidic/basic steps .

Q. How is structural confirmation performed for this compound?

- Analytical methods :

- NMR spectroscopy : ¹H/¹³C NMR to verify tert-butyl protons (δ ~1.4 ppm) and piperazine/tetrazole ring integration .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- X-ray crystallography (if crystals form): Resolve steric effects of the 3-fluorophenyl substituent on tetrazole-piperazine geometry .

- Validation : Compare spectral data with intermediates (e.g., tert-butyl piperazine precursors in ).

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s bioactivity?

- Target identification : Prioritize assays for GPCRs or enzymes (e.g., phosphoglycerate dehydrogenase) due to structural similarity to piperazine-thiourea inhibitors ().

- Dose optimization : Use kinetic solubility assays (e.g., PBS at pH 7.4) to determine working concentrations, accounting for the fluorophenyl group’s hydrophobicity .

- Control experiments : Include piperazine derivatives lacking the tetrazole or tert-butyl group to isolate pharmacophore contributions .

Q. How can researchers resolve contradictions in reported activity data for structurally related piperazine-tetrazole derivatives?

- Case example : Discrepancies in IC₅₀ values across studies may arise from:

Purity differences : Validate compound purity (>95%) via HPLC and elemental analysis .

Assay variability : Standardize protocols (e.g., ATPase vs. fluorescence-based assays for enzyme inhibition).

Solvent effects : Test activity in DMSO vs. aqueous buffers to rule out aggregation .

- Resolution : Perform head-to-head comparisons under identical conditions and publish raw data for meta-analysis .

Q. What computational tools are recommended for predicting this compound’s reactivity and binding modes?

- Reaction design : Use quantum chemical calculations (e.g., DFT) to model nucleophilic substitution at the tetrazole C-5 position or tert-butyl cleavage pathways .

- Docking studies : Employ software like AutoDock Vina with GPCR crystal structures (e.g., serotonin receptors) to map fluorophenyl-tetrazole interactions .

- Validation : Cross-check predictions with experimental SAR data (e.g., fluorine substitution effects in ).

Methodological Resources

- Synthesis protocols : (HBTU-mediated coupling), (piperazine functionalization).

- Analytical workflows : (NMR/LCMS), (HRMS).

- Bioactivity frameworks : (enzyme inhibition assays), (antimicrobial testing).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.